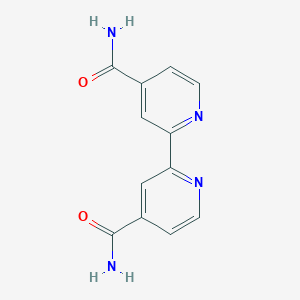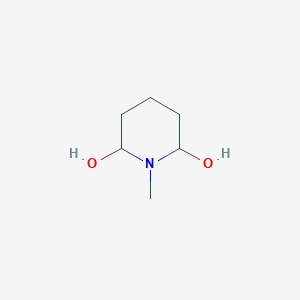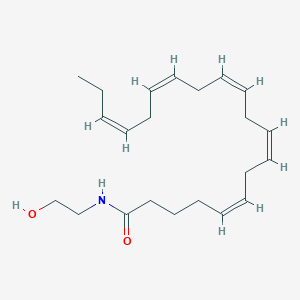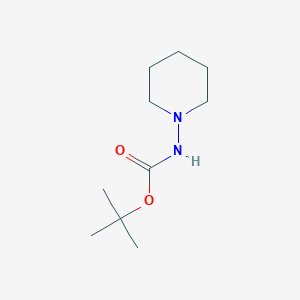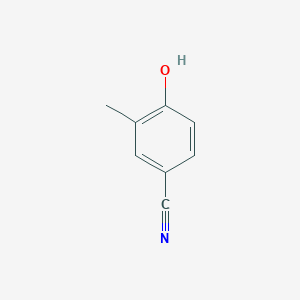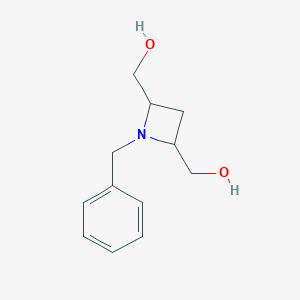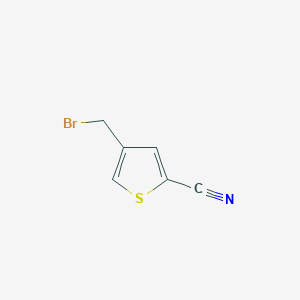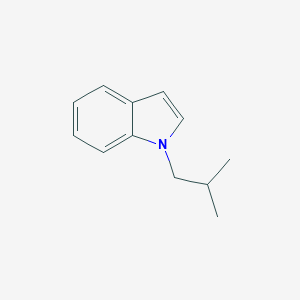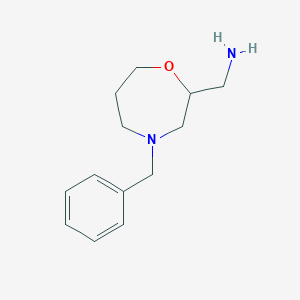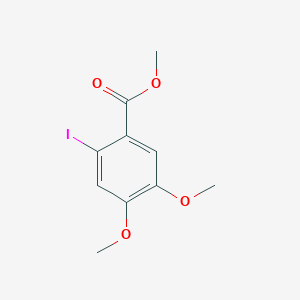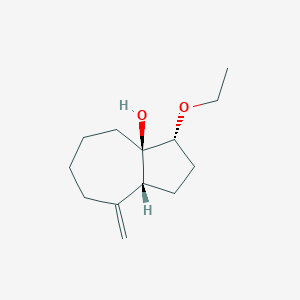
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is a naturally occurring compound that has been studied for its potential application in various scientific fields. This compound has been found to possess unique properties that make it a promising candidate for research in fields such as chemistry, biology, and pharmacology.
Mechanism Of Action
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is not fully understood. However, studies have shown that this compound possesses anti-inflammatory and anti-cancer properties. It is believed that the anti-inflammatory properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer properties of this compound are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) possesses various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to possess analgesic and anti-nociceptive properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) in lab experiments include its unique properties, its potential as a drug candidate, and its availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and procedures for its synthesis and purification.
Future Directions
There are many future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI). Some potential areas of research include the synthesis of new derivatives of this compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a natural product for use in cosmetics and personal care products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis method of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) involves the use of various chemical reagents and procedures. The most common method for synthesizing this compound involves the reaction of azulene with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The reaction produces a mixture of products, which are then separated and purified using column chromatography.
Scientific Research Applications
The unique properties of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) make it a promising candidate for research in various scientific fields. This compound has been studied for its potential application in fields such as chemistry, biology, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In biology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
197715-73-4 |
|---|---|
Product Name |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI Key |
LTHULHUYOLSIJI-JHJVBQTASA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Canonical SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
synonyms |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)
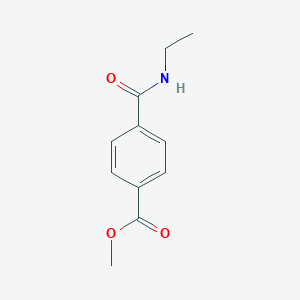
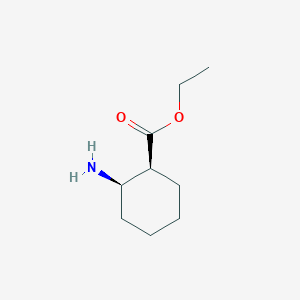
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
